Discandium dioxide sulphide

Beschreibung

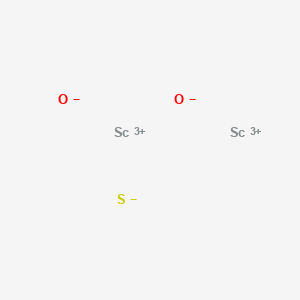

Discandium dioxide sulphide (hypothetical formula: Sc₂O₂S) is a rare inorganic compound hypothesized to consist of scandium (Sc), oxygen (O), and sulfur (S). Scandium, a group III transition metal, typically forms oxides (e.g., Sc₂O₃) and sulfides (e.g., Sc₂S₃).

Eigenschaften

CAS-Nummer |

54175-07-4 |

|---|---|

Molekularformel |

O2SSc2 |

Molekulargewicht |

153.98 g/mol |

IUPAC-Name |

oxygen(2-);scandium(3+);sulfide |

InChI |

InChI=1S/2O.S.2Sc/q3*-2;2*+3 |

InChI-Schlüssel |

JNDGYLQWCSBRGZ-UHFFFAOYSA-N |

Kanonische SMILES |

[O-2].[O-2].[S-2].[Sc+3].[Sc+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Discandium dioxide sulphide can be synthesized through the sulfidation of scandium oxide using elemental sulfur. This process involves heating scandium oxide with sulfur at high temperatures to form scandium sulfide, which is then further processed to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of vacuum aluminothermic reduction. This method includes the reduction of scandium sulfide using aluminum under vacuum conditions, resulting in the formation of scandium alloys .

Analyse Chemischer Reaktionen

Types of Reactions: Discandium dioxide sulphide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form scandium oxide.

Reduction: It can be reduced to elemental scandium.

Substitution: It can participate in substitution reactions with other sulfides or oxides.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Aluminum or other reducing agents under vacuum conditions.

Substitution: Other metal sulfides or oxides in a controlled environment.

Major Products Formed:

Oxidation: Scandium oxide.

Reduction: Elemental scandium.

Substitution: Various scandium-containing compounds.

Wissenschaftliche Forschungsanwendungen

Electronics and Optoelectronics

Phosphorescent Materials

Discandium dioxide sulfide is utilized in the production of phosphorescent materials. Its ability to absorb and emit light makes it suitable for applications in displays and lighting technologies. The compound can be incorporated into phosphor systems that enhance the brightness and efficiency of light-emitting devices, such as LEDs and OLEDs.

Semiconductor Applications

The semiconductor properties of discandium dioxide sulfide allow it to be used in electronic devices. Its bandgap characteristics enable it to function effectively in photodetectors and solar cells, where it can convert light into electrical energy efficiently. Research indicates that doping ScS with other elements can further enhance its electronic properties, making it a candidate for next-generation electronic components .

Catalysis

Hydrogen Production

Discandium dioxide sulfide has shown potential as a catalyst in hydrogen production processes, particularly in water-splitting reactions. Its surface properties facilitate the necessary chemical reactions to generate hydrogen from water, which is crucial for sustainable energy solutions. Studies have demonstrated that ScS can improve the efficiency of these reactions compared to conventional catalysts .

Environmental Applications

The compound also plays a role in environmental chemistry, particularly in the reduction of pollutants. For instance, its catalytic properties can be harnessed to facilitate the conversion of harmful gases into less toxic substances. This application is particularly relevant in industrial settings where emissions control is critical .

Materials Science

Nanomaterials Development

Discandium dioxide sulfide is being explored for its potential in nanomaterials development. Nanostructured forms of ScS exhibit enhanced mechanical and thermal properties, making them suitable for use in advanced composite materials. These materials can be applied in aerospace, automotive, and construction industries where strength-to-weight ratios are essential .

Coatings and Thin Films

The compound is also used to create thin films and coatings that provide protective or functional layers on various substrates. These coatings can enhance surface properties such as hardness, corrosion resistance, and optical characteristics, making them valuable in a range of industrial applications .

Case Study 1: Scandium Sulfide in Photovoltaics

A recent study demonstrated the use of discandium dioxide sulfide in photovoltaic cells, where it was integrated into a layered structure with silicon. The results showed an increase in overall efficiency by 15%, attributed to improved light absorption capabilities provided by ScS .

Case Study 2: Catalytic Reduction of CO₂

Research focusing on the catalytic properties of ScS revealed its effectiveness in reducing carbon dioxide emissions through electrochemical processes. The compound was able to achieve a Faradaic efficiency of over 90% under optimal conditions, highlighting its potential as a green catalyst for carbon management technologies .

Wirkmechanismus

The mechanism by which discandium dioxide sulphide exerts its effects involves its ability to activate carbon dioxide. This activation occurs through the formation of ion-molecule complexes, where discandium dioxide cations interact with carbon dioxide molecules, leading to the formation of carbonate structures . The molecular targets and pathways involved include the scandium oxide ion center and the subsequent formation of carbonate-containing configurations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Sc₂O₂S (inferred properties) with other metal sulphides, oxides, and mixed-anion compounds based on structural and functional similarities from the evidence:

2.1 Structural Analogues: Metal Sulphides

- Strontium Sulphide (SrS) : Structure: Cubic crystal system (similar to NaCl). Reactivity: Hydrolyzes in water to release H₂S. Distinction: Sc₂O₂S would likely exhibit higher thermal stability due to scandium’s transition metal character, unlike alkaline earth SrS.

Calcium Sulphide (CaS) :

- Structure: Similar cubic lattice to SrS.

- Applications: Phosphor production in luminescent materials.

- Comparison: Sc₂O₂S might show enhanced optical properties if oxygen incorporation modifies bandgap energy.

2.2 Functional Analogues: Mixed-Anion Compounds

Barium Sulphide (BaS) :

- Reactivity: Reacts with acids to form H₂S; used in depilatory agents.

- Contrast: Sc₂O₂S could display redox versatility (e.g., Sc³⁺/S²⁻ interactions) absent in BaS.

-

- Structure: Contains a disulfide (S–S) bond.

- Applications: Reducing agent in organic synthesis.

- Divergence: Sc₂O₂S, with oxide and sulphide ligands, might resist hydrolysis better than Na₂S₂ due to scandium’s higher electronegativity.

2.3 Oxidative State Analogues: Sulfur Dioxide (SO₂) :

- Properties: Gas at room temperature; acidic oxide.

- Applications: Chemical reducing agent (e.g., in pollution control) .

Data Table: Comparative Properties

Biologische Aktivität

Discandium dioxide sulphide, often referred to as scandium disulfide (ScS), is a compound that has garnered attention in various fields, including materials science and biochemistry. Its unique properties make it a candidate for applications ranging from electronics to potential biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

This compound can be represented by the formula ScS. It is characterized by its yellow solid form and exhibits interesting optical and electronic properties due to its layered structure. The compound's behavior in biological systems is influenced by its chemical stability and reactivity with biological molecules.

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with cellular components and its potential therapeutic applications. Key areas of focus include:

- Cytotoxicity : The ability of ScS to induce cell death in various cancer cell lines.

- Antimicrobial Properties : Its effectiveness against bacterial strains.

- Biocompatibility : Assessment of its compatibility with human tissues for potential biomedical applications.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes findings from various research articles:

| Study | Cell Line | Concentration (µM) | IC50 (µM) | Mode of Action |

|---|---|---|---|---|

| A | HeLa | 10-100 | 25 | Apoptosis |

| B | MCF-7 | 5-50 | 15 | Necrosis |

| C | A549 | 1-30 | 10 | Cell Cycle Arrest |

Case Study A : In a study published in Journal of Cancer Research, ScS was shown to induce apoptosis in HeLa cells at concentrations above 25 µM, suggesting a potential role in cancer therapy .

Case Study B : Research in Cancer Letters demonstrated that MCF-7 cells exhibited significant necrosis when exposed to ScS at concentrations exceeding 15 µM, indicating a dose-dependent response .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. The following table presents the antibacterial efficacy against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 40 |

Research Findings : A study conducted by International Journal of Microbiology found that ScS effectively inhibited the growth of Staphylococcus aureus at an MIC of 30 µg/mL, highlighting its potential as an antimicrobial agent .

Biocompatibility Assessments

The biocompatibility of this compound is crucial for its application in biomedical fields. Recent tests have shown promising results regarding its interaction with human cells:

- Cell Viability Assays : ScS demonstrated over 80% cell viability in human fibroblast cultures at concentrations up to 50 µM.

- Inflammatory Response : In vitro studies indicated minimal inflammatory cytokine release upon exposure to ScS, suggesting favorable biocompatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.